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Compound of Interest

Compound Name: Pinosylvin monomethyl ether

Cat. No.: B192123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
pinosylvin monomethyl ether (3-methoxy-5-[(E)-2-phenylethenyl]phenol), a naturally
occurring stilbenoid with a range of biological activities. The information presented herein is
intended to support researchers in the identification, characterization, and further development
of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pinosylvin monomethyl ether,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy. This data is crucial for the unambiguous identification and structural
elucidation of the molecule.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful technique for determining the structure of organic
compounds by providing information about the number, environment, and connectivity of
hydrogen atoms.
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Note: While multiple sources confirm the use of *H NMR for the identification of pinosylvin
monomethyl ether, specific chemical shift and coupling constant data were not available in the
provided search results. Researchers should refer to dedicated chemical databases or
publications detailing its synthesis or isolation for this information.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (8) ppm Assignment

Data not available in search results Data not available in search results

Note: As with tH NMR data, specific 13C NMR chemical shifts for pinosylvin monomethyl
ether were not explicitly found in the search results. This information is typically reported in
conjunction with *H NMR data in characterization studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural analysis. Pinosylvin monomethyl
ether has a molecular formula of C1sH1402 and a molecular weight of 226.27 g/mol .
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Note: High-resolution mass spectrometry (HR-ESI-MS) has been used to confirm the molecular
formula of pinosylvin monomethyl ether.[1][2] Gas chromatography-mass spectrometry (GC-
MS) is also a common technique for its identification in natural extracts.[3][4] Detailed

fragmentation patterns would require analysis of the mass spectrum from a specific instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation.

Absorption Band (cm™1) Intensity Assignment

Data not available in search Data not available in search ] o
Functional Group Vibrations
results results

Note: Although FTIR spectroscopy has been mentioned in the context of analyzing extracts
containing pinosylvin monomethyl ether, specific absorption bands for the pure compound
were not found in the search results.[5] Expected characteristic bands would include those for
O-H stretching (for the phenolic hydroxyl group), C-H stretching (aromatic and vinylic), C=C
stretching (aromatic and vinylic), and C-O stretching (ether and phenol).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for
reproducibility and data comparison. The following outlines general methodologies that would
be employed for the analysis of pinosylvin monomethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified pinosylvin monomethyl ether would be
dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in an NMR tube.

 Instrumentation: *H and **C NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

» 'H NMR Parameters: Standard parameters would include a sufficient number of scans to
obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift
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range of protons, and a relaxation delay of 1-5 seconds.

e 13C NMR Parameters: A proton-decoupled 13C NMR spectrum would be acquired. Due to the
lower natural abundance of 13C, a larger number of scans and a longer acquisition time are
typically required compared to *H NMR.

Mass Spectrometry (MS)

¢ Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of pinosylvin
monomethyl ether in a mixture, a gas chromatograph coupled to a mass spectrometer
would be used.

o Sample Preparation: The sample would be dissolved in a volatile solvent (e.g., methanol,
dichloromethane).

o GC Conditions: A suitable capillary column (e.g., DB-5ms) would be used. The oven
temperature program would be optimized to achieve good separation of the components
in the mixture. The injector and transfer line temperatures would be set appropriately (e.g.,
250-300 °C).

o MS Conditions: Electron ionization (El) at 70 eV is a common method. The mass analyzer
would scan a mass range appropriate for the expected molecular weight and fragments
(e.g., m/z 50-500).

¢ High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS): For accurate
mass determination and molecular formula confirmation of the pure compound.

o Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanal,
acetonitrile) and infused into the ESI source.

o MS Conditions: The analysis would be performed in either positive or negative ion mode to
determine the exact mass of the molecular ion.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like pinosylvin monomethyl ether, the spectrum
can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires
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minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing it into a thin disk.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

o Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically
4000-400 cm~1). A background spectrum would be collected and subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic
characterization of a natural product like pinosylvin monomethyl ether.
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General Workflow for Spectroscopic Analysis of Pinosylvin Monomethyl Ether
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\ 4
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NMR Spectroscopy (1H, 13C)

Spectroscogic Analysis

Mass Spectrometry (GC-MS, HR-MS)

Infrared Spectroscopy (FTIR)

Structure Elucidation
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Caption: Workflow for the isolation and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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